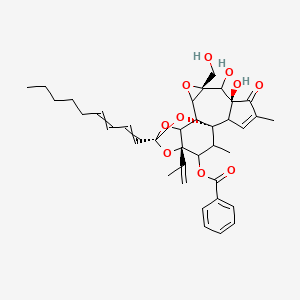

Yuanhuacine

Description

BenchChem offers high-quality Yuanhuacine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Yuanhuacine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C37H44O10 |

|---|---|

Molecular Weight |

648.7 g/mol |

IUPAC Name |

[(1R,6S,8R,14S,16S)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-nona-1,3-dienyl-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate |

InChI |

InChI=1S/C37H44O10/c1-6-7-8-9-10-11-15-18-34-45-30-26-29-33(20-38,44-29)32(41)35(42)25(19-22(4)27(35)39)37(26,47-34)23(5)28(36(30,46-34)21(2)3)43-31(40)24-16-13-12-14-17-24/h10-19,23,25-26,28-30,32,38,41-42H,2,6-9,20H2,1,3-5H3/t23?,25?,26?,28?,29?,30?,32?,33-,34+,35+,36-,37-/m0/s1 |

InChI Key |

CGSGRJNIABXQJQ-ZQLWRUAFSA-N |

Isomeric SMILES |

CCCCCC=CC=C[C@]12OC3C4C5[C@](O5)(C([C@]6(C([C@@]4(O1)C(C([C@@]3(O2)C(=C)C)OC(=O)C7=CC=CC=C7)C)C=C(C6=O)C)O)O)CO |

Canonical SMILES |

CCCCCC=CC=CC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(C(C3(O2)C(=C)C)OC(=O)C7=CC=CC=C7)C)C=C(C6=O)C)O)O)CO |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Yuanhuacine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Yuanhuacine, a daphnane-type diterpenoid isolated from the flower buds of Daphne genkwa, has emerged as a promising natural product with potent anti-tumor and anti-inflammatory activities.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic effects of Yuanhuacine, with a focus on its intricate interactions with key cellular signaling pathways.

Core Anti-Cancer Mechanisms

Yuanhuacine exerts its anti-cancer effects through a multi-pronged approach, primarily by modulating critical signaling pathways that govern cell growth, proliferation, and survival. The primary mechanisms identified include the activation of the AMP-activated protein kinase (AMPK) pathway, the activation of Protein Kinase C (PKC), and the modulation of the JAK/STAT and NF-κB signaling cascades.

Regulation of the AMPK/mTOR Signaling Pathway

A significant body of evidence points to Yuanhuacine's ability to activate the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis.[1][4] Activation of AMPK by Yuanhuacine leads to the subsequent inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway, which is often hyperactivated in cancer cells, promoting their growth and proliferation.

Specifically, Yuanhuacine has been shown to suppress the mTORC2 complex, a key component of the mTOR pathway. This inhibition of mTORC2 leads to a downstream decrease in the phosphorylation of Akt, Protein Kinase C alpha (PKCα), and Rac1, all of which are crucial for cell growth and the organization of the actin cytoskeleton. The activation of AMPK and subsequent downregulation of the mTORC2-associated signaling pathway is a key contributor to the anti-proliferative effects of Yuanhuacine in non-small cell lung cancer (NSCLC) cells.

Caption: Yuanhuacine activates AMPK, leading to the inhibition of the mTORC2 signaling pathway.

Activation of Protein Kinase C (PKC)

Yuanhuacine has been identified as a potent activator of Protein Kinase C (PKC). This mechanism is particularly relevant to its selective inhibitory activity against the basal-like 2 (BL2) subtype of triple-negative breast cancer (TNBC). The activation of PKC by Yuanhuacine is a key event that triggers downstream signaling cascades leading to the observed anti-tumor effects in this specific cancer subtype.

Modulation of JAK/STAT and NF-κB Signaling

Yuanhuacine also influences inflammatory and immune signaling pathways. In macrophages, it has been shown to reduce the production of interleukin-6 (IL-6) by inhibiting the activation of Janus kinase 1 (JAK1) and Signal Transducer and Activator of Transcription 3 (STAT3). This anti-inflammatory effect is significant as chronic inflammation is a known driver of tumorigenesis.

Furthermore, Yuanhuacine can induce the expression of anti-tumor cytokines, such as interferon-gamma (IFNγ) and interleukin-12 (B1171171) (IL-12), in immune cells. This effect is mediated through the activation of the NF-κB signaling pathway. The pharmacological inhibition of NF-κB or PKC can attenuate the Yuanhuacine-induced expression of these cytokines.

References

- 1. Anti-Tumor Activity of Yuanhuacine by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]

- 2. mdpi.com [mdpi.com]

- 3. Anti-Tumor Activity of Yuanhuacine by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

A Technical Guide to the Origin and Isolation of the Diterpenoid Yuanhuacine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diterpenoid Yuanhuacine, from its natural origins to detailed methodologies for its isolation and purification. The information presented is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to Yuanhuacine

Yuanhuacine is a daphnane-type diterpenoid that has garnered significant interest for its potent biological activities, including anti-inflammatory, antiviral, and notably, anticancer properties.[1][2] First discovered in 1977 by Chinese scientists at the Shanghai Institute of Materia Medica, Yuanhuacine has been the subject of extensive research to elucidate its therapeutic potential.[1][3] It is a selective inhibitor of the basal-like 2 (BL2) subtype of triple-negative breast cancer and has shown efficacy in various other cancer cell lines.[4] The mechanism of action for Yuanhuacine is multifaceted, involving the activation of Protein Kinase C (PKC) and modulation of the AMPK/mTOR signaling pathway. It has also been identified as a DNA-damaging agent and an inhibitor of topoisomerase I.

Natural Origin of Yuanhuacine

Yuanhuacine is primarily isolated from plants belonging to the Thymelaeaceae family, particularly the genus Daphne. The most prominent source is the dried flower buds of Daphne genkwa Sieb. et Zucc. , a plant widely distributed in the eastern provinces of China, including Anhui, Fujian, Hubei, Jiangsu, Sichuan, Shandong, and Zhejiang. In traditional Chinese medicine, these flower buds are known as "Genkwa Flos" or "Yuanhua" and are used to treat inflammatory conditions, arthritis, and as a diuretic and expectorant. While Yuanhuacine is a major constituent in the roots of Daphne genkwa, another related compound, Yuanhuadin, is more abundant in the flower buds.

In addition to Daphne genkwa, Yuanhuacine and related daphnane (B1241135) diterpenoids have been isolated from other plant species. One study reported the isolation of Yuanhuacine from a plant identified as a possible Myrica inodora Batr. (Myricaceae), collected in Taylor County, Florida, USA. This suggests that the distribution of Yuanhuacine may not be limited to the Daphne genus.

Isolation and Purification of Yuanhuacine

The isolation of Yuanhuacine from its natural sources is a multi-step process involving extraction, fractionation, and chromatographic purification. The following sections provide a detailed experimental protocol based on published methodologies.

The overall process for isolating Yuanhuacine is depicted in the workflow diagram below. This process begins with the extraction of the raw plant material and proceeds through several stages of purification to yield the final compound.

Protocol 1: Bioassay-Guided Isolation from Daphne genkwa

-

Extraction: 20.0 kg of dried flower buds of Daphne genkwa are extracted with 95% ethanol at room temperature. The solvent is then evaporated to yield a crude ethanol extract (2 kg).

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, dichloromethane, and n-butanol.

-

Bioassay: The resulting fractions (petroleum ether, dichloromethane, n-butanol, and water) are tested for their antitumor activity. The dichloromethane fraction is typically identified as the most active.

-

Column Chromatography: The active dichloromethane fraction is subjected to column chromatography to yield multiple sub-fractions.

-

Further Purification: The sub-fractions showing the highest activity are further purified using repeated column chromatography and preparative HPLC to yield pure Yuanhuacine.

Protocol 2: Isolation from a Commercial Source of Daphne genkwa

-

Extraction: 500 g of dried and chopped Daphne genkwa is dissolved in methanol (B129727) to obtain 47 g of extract.

-

Solvent Partitioning: The crude extract is partitioned with ethyl acetate and water, resulting in 18 g of organic extract.

-

Vacuum-Liquid Chromatography (VLC): The organic extract is fractionated over an HP20ss column using a step gradient of MeOH-H₂O (30:70, 50:50, 70:30, 90:10, and 100:0) and washed with CH₂Cl₂-MeOH (50:50).

-

Preparative and Semi-preparative HPLC: The 100% MeOH fraction is further fractionated by C₁₈ preparative HPLC with MeCN-H₂O (70:30). Subsequent purification using semi-preparative HPLC with biphenyl and pentafluorophenyl columns yields 8.5 mg of Yuanhuacine.

Protocol 3: Isolation from Myrica inodora

-

Extraction: The plant material (stems and leaves) is extracted with a 50% MeOH/50% CHCl₃ mixture.

-

Fractionation and Purification: A 5.0 g portion of the crude extract is fractionated over a vacuum-liquid chromatography HP20ss column using a step gradient of MeOH-H₂O (30:70, 50:50, 70:30, 90:10, and 100:0) and washed with CH₂Cl₂-MeOH (50:50). The 90:10 MeOH-H₂O fraction is further purified by C₁₈ preparative HPLC (MeCN-H₂O 70:30) followed by semi-preparative HPLC with a biphenyl column to yield 0.8 mg of Yuanhuacine.

Quantitative Data

The following tables summarize the quantitative data from the isolation and biological evaluation of Yuanhuacine as reported in the literature.

Table 1: Yield of Yuanhuacine from Different Isolation Protocols

| Starting Material | Initial Extract Weight | Final Yield of Yuanhuacine | Reference |

| 500 g Daphne genkwa | 47 g (Methanol extract) | 8.5 mg | |

| 5.0 g Myrica inodora extract | 5.0 g | 0.8 mg | |

| 20.0 kg Daphne genkwa | 2 kg (Ethanol extract) | Not specified |

Table 2: In Vitro Cytotoxicity of Yuanhuacine (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ | Reference |

| HCC1806 | Triple-Negative Breast Cancer (BL2) | 1.6 nM | |

| HCC70 | Triple-Negative Breast Cancer (BL2) | 9.4 nM | |

| H1993 | Non-Small Cell Lung Cancer | 0.009 µM | |

| A549 | Non-Small Cell Lung Cancer | 0.03 µM | |

| H460 | Non-Small Cell Lung Cancer | 6.2 µM | |

| Calu-1 | Non-Small Cell Lung Cancer | 4.1 µM | |

| H1299 | Non-Small Cell Lung Cancer | 4.0 µM | |

| H358 | Non-Small Cell Lung Cancer | 16.5 µM | |

| UMUC3 | Bladder Cancer | 1.89 µM | |

| HCT116 | Colon Cancer | 14.28 µM |

Signaling Pathways Associated with Yuanhuacine's Activity

Yuanhuacine exerts its biological effects through the modulation of specific signaling pathways. The diagram below illustrates the key pathways implicated in its antitumor activity.

Conclusion

Yuanhuacine stands out as a promising natural product with significant potential for the development of novel anticancer therapies. This guide has provided a detailed overview of its origins and the methodologies for its isolation and purification. The quantitative data on its yield and cytotoxic activity, along with an understanding of its molecular targets, offer a solid foundation for further research and development efforts. The protocols and data presented herein are intended to facilitate the work of scientists dedicated to harnessing the therapeutic potential of this remarkable diterpenoid.

References

Yuanhuacine's Role in Protein Kinase C Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yuanhuacine, a daphnane (B1241135) diterpenoid derived from the flower buds of Daphne genkwa, has emerged as a potent modulator of Protein Kinase C (PKC) signaling pathways. This technical guide provides an in-depth exploration of Yuanhuacine's mechanism of action, focusing on its role as a PKC agonist. It details its selective cytotoxic effects on specific cancer subtypes, particularly basal-like 2 (BL2) triple-negative breast cancer (TNBC), and its immunomodulatory properties. This document summarizes key quantitative data, provides detailed experimental protocols for studying Yuanhuacine's activity, and visualizes the intricate signaling pathways and experimental workflows involved.

Introduction to Yuanhuacine and Protein Kinase C

Yuanhuacine is a naturally occurring compound that has garnered significant interest for its potent biological activities. Its primary mechanism of action is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that are central regulators of numerous cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses.[1][2][3][4] The PKC family is divided into three main classes based on their structure and activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC) isoforms. Yuanhuacine's interaction with PKC positions it as a valuable tool for dissecting PKC signaling and as a potential therapeutic agent.

Mechanism of Action: Yuanhuacine as a PKC Agonist

Yuanhuacine functions as a potent agonist of Protein Kinase C.[1] Its activation of PKC is central to its observed biological effects, which include selective cytotoxicity against certain cancer cells and the modulation of immune cell function.

Antitumor Activity: Selective Cytotoxicity in BL2 Triple-Negative Breast Cancer

A remarkable feature of Yuanhuacine is its potent and highly selective cytotoxic activity against the basal-like 2 (BL2) subtype of triple-negative breast cancer (TNBC). This selectivity is dependent on PKC activation. Inhibition of PKC activity using the pan-PKC inhibitor Ro-31-8220, which targets conventional and some novel PKC isoforms (α, βI, βII, γ, and ε), significantly reduces Yuanhuacine-induced cytotoxicity in BL2 TNBC cell lines. This suggests that one or more of these PKC isoforms are critical for mediating the anticancer effects of Yuanhuacine in this context.

Immunomodulatory Effects: Differentiation of Monocytic Cells

In addition to its anticancer properties, Yuanhuacine exhibits immunomodulatory activity by promoting the differentiation of monocytic cells, such as the human THP-1 cell line, into a macrophage-like phenotype. This differentiation is associated with an antitumor immune response. Interestingly, the PKC inhibitor Ro-31-8220 does not block Yuanhuacine-induced THP-1 differentiation, suggesting that the PKC isoforms responsible for this effect are distinct from those mediating cytotoxicity in BL2 TNBC cells. Further evidence for this differential isoform involvement comes from studies with the PKCδ agonist Bryostatin (B1237437) 1, which induces THP-1 differentiation but does not exhibit cytotoxicity towards TNBC cells.

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of Yuanhuacine and related compounds.

Table 1: Cytotoxic and Immunomodulatory Activity of Yuanhuacine

| Cell Line | Cell Type | Assay | Parameter | Value | Reference |

| HCC1806 | BL2 TNBC | Cytotoxicity (SRB) | IC50 | 1.6 nM | |

| HCC70 | BL2 TNBC | Cytotoxicity (SRB) | IC50 | 9.4 nM | |

| Other TNBC Subtypes | (e.g., MSL, LAR, BL1) | Cytotoxicity (SRB) | IC50 | > 3 µM | |

| THP-1 | Human Monocytic Leukemia | Differentiation | EC50 | 1.4 nM |

Table 2: Comparative PKC Binding Affinities of Related Compounds

| Compound | PKC Ligand Type | PKC Isoform(s) | Parameter | Value | Reference |

| Yuanhuapin | Daphnane Diterpene | PKC | Ki | Subnanomolar | |

| Synthetic Yuanhuapin Analog | Daphnane Diterpene | PKC | Ki | Single-digit nanomolar | |

| Bryostatin 1 | Macrolide Lactone | PKCα | Ki | 1.35 nM | |

| PKCβ2 | Ki | 0.42 nM | |||

| PKCδ | Ki | 0.26 nM | |||

| PKCε | Ki | 0.24 nM |

Note: Direct Ki values for Yuanhuacine with specific PKC isoforms were not available in the reviewed literature. The data for Yuanhuapin and Bryostatin 1 are provided for comparative context.

Signaling Pathways

Yuanhuacine's activation of PKC triggers downstream signaling cascades that culminate in its observed biological effects.

PKC-Mediated Cytotoxicity in BL2 TNBC

The precise downstream effectors of Yuanhuacine-activated PKC leading to selective cytotoxicity in BL2 TNBC are still under investigation. However, the involvement of conventional and/or novel PKC isoforms is strongly implicated.

Figure 1. Proposed pathway of Yuanhuacine-induced cytotoxicity in BL2 TNBC cells.

PKC-Mediated Immunomodulation and NF-κB Activation

Yuanhuacine's immunomodulatory effects are linked to the activation of the NF-κB signaling pathway, a key regulator of immune and inflammatory responses. PKC activation by Yuanhuacine in monocytic cells leads to the transcription of pro-inflammatory and antitumor cytokines.

Figure 2. Yuanhuacine-induced NF-κB activation in immune cells.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of Yuanhuacine.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is used to determine the cytotoxic effects of Yuanhuacine on adherent cancer cell lines.

Materials:

-

96-well plates

-

Complete cell culture medium

-

Yuanhuacine stock solution (in DMSO)

-

Trichloroacetic acid (TCA), 50% (w/v) in water

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

1% Acetic acid

-

10 mM Tris base solution (pH 10.5)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of Yuanhuacine in complete culture medium. Replace the medium in the wells with 100 µL of the Yuanhuacine dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest Yuanhuacine treatment.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Cell Fixation: Gently add 25 µL of cold 50% TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with deionized water and allow them to air dry completely.

-

Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilization: Add 100 µL of 10 mM Tris base solution to each well and shake for 5-10 minutes to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510-570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance and calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.

Figure 3. Experimental workflow for the Sulforhodamine B (SRB) assay.

Western Blot Analysis of PKC Activation

This protocol is used to detect the phosphorylation of PKC and its downstream targets as an indicator of Yuanhuacine-induced activation.

Materials:

-

Cell culture dishes

-

Yuanhuacine

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-PKC (pan), isoform-specific anti-phospho-PKC, antibodies against downstream targets)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture cells to 70-80% confluency and treat with Yuanhuacine at the desired concentration and time. Include an untreated control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply ECL substrate and capture the chemiluminescent signal.

-

Analysis: Analyze the band intensities to determine the change in protein phosphorylation.

Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.

Materials:

-

White-walled 96-well plates

-

Caspase-Glo® 3/7 Assay Reagent (or similar)

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with Yuanhuacine as in the SRB assay.

-

Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the luminescence signal to cell number (if performing a multiplexed assay) and compare the signal from treated versus untreated cells.

Conclusion

Yuanhuacine is a potent PKC agonist with significant potential as both a research tool and a therapeutic lead. Its selective cytotoxicity against BL2 TNBC and its immunomodulatory effects highlight the diverse outcomes of PKC activation. The differential involvement of PKC isoforms in these two distinct biological processes presents an exciting avenue for future research and the development of more targeted PKC modulators. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the role of Yuanhuacine in PKC signaling and to explore its therapeutic applications.

References

- 1. Yuanhuacine Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective binding of bryostatin analogues to the cysteine rich domains of protein kinase C isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Yuanhuacine Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Potent Biological Activities of Daphnane-Type Diterpenoids: A Technical Guide to Yuanhuacine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnane-type diterpenoids, a class of natural products primarily isolated from plants of the Thymelaeaceae and Euphorbiaceae families, have garnered significant attention in the scientific community for their diverse and potent biological activities.[1] These compounds, characterized by a unique 5/7/6-tricyclic ring system, have demonstrated a wide range of effects, including anticancer, anti-inflammatory, immunomodulatory, and anti-HIV properties.[1][2] Among these, Yuanhuacine, isolated from the flower buds of Daphne genkwa, has emerged as a particularly promising therapeutic lead.[3] This technical guide provides an in-depth overview of the biological activities of daphnane-type diterpenoids, with a core focus on Yuanhuacine, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Core Biological Activities and Quantitative Data

The primary biological activities of Yuanhuacine and related daphnane (B1241135) diterpenoids can be categorized into two main areas: anticancer and immunomodulatory effects.

Anticancer Activity

Yuanhuacine has demonstrated potent cytotoxic and anti-proliferative effects against a variety of cancer cell lines, with remarkable selectivity for certain cancer subtypes.[4] Of particular note is its high efficacy against Triple Negative Breast Cancer (TNBC), especially the basal-like 2 (BL2) subtype, and Non-Small Cell Lung Cancer (NSCLC).

Table 1: Cytotoxic Activity of Yuanhuacine against various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| HCC1806 | Triple Negative Breast Cancer (BL2 subtype) | 1.6 nM | |

| HCC70 | Triple Negative Breast Cancer (BL2 subtype) | 9.4 nM | |

| H1993 | Non-Small Cell Lung Cancer | 9 nM | |

| A549 | Non-Small Cell Lung Cancer | 30 nM | |

| H1299 | Non-Small Cell Lung Cancer | 4.0 µM | |

| Calu-1 | Non-Small Cell Lung Cancer | 4.1 µM | |

| H460 | Non-Small Cell Lung Cancer | 6.2 µM | |

| H358 | Non-Small Cell Lung Cancer | 16.5 µM |

Table 2: Cytotoxic Activity of Other Daphnane-Type Diterpenoids

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

| Trigohownin A | HL-60 | Human Promyelocytic Leukemia | 17.0 µM | |

| Trigohownin D | HL-60 | Human Promyelocytic Leukemia | 9.3 µM | |

| Tianchaterpene D | HGC-27 | Gastric Cancer | 8.8 µM | |

| Daphnegene B | HepG-2 | Liver Cancer | 11.5 µM |

Immunomodulatory Activity

Yuanhuacine exhibits significant immunomodulatory properties, primarily through the differentiation of monocytic cells and the subsequent production of antitumor cytokines. A key model for studying this is the human monocytic cell line, THP-1, which differentiates into macrophage-like cells upon treatment with Yuanhuacine.

Table 3: Immunomodulatory Activity of Yuanhuacine

| Assay | Cell Line | EC50 Value | Effect | Reference |

| THP-1 Differentiation | THP-1 | 1.4 nM | Induction of monocytic differentiation |

Signaling Pathways

The biological effects of Yuanhuacine are mediated through the modulation of several key signaling pathways. The activation of Protein Kinase C (PKC) is a central mechanism, influencing both its anticancer and immunomodulatory activities. Additionally, Yuanhuacine has been shown to regulate the AMPK/mTOR signaling cascade, contributing to its anti-proliferative effects.

Protein Kinase C (PKC) Activation and Downstream Effects

Yuanhuacine acts as a potent activator of PKC, a family of serine/threonine kinases involved in a myriad of cellular processes. This activation is crucial for its selective cytotoxicity against BL2 subtype TNBC cells. In the context of immunomodulation, PKC activation leads to the downstream activation of the NF-κB signaling pathway, resulting in the transcription of pro-inflammatory and antitumor cytokines such as IFNγ and IL-12.

References

- 1. Anti-Tumor Activity of Yuanhuacine by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]

- 2. Yuanhuacine Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

From Ancient Remedy to Modern Molecule: The Early Discovery and Traditional Roots of Yuanhuacine

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Yuanhuacine, a daphnane-type diterpenoid, is a potent bioactive compound first isolated in 1977 by scientists at the Shanghai Institute of Materia Medica.[1] Long before its isolation and characterization in a modern laboratory, the source of Yuanhuacine, the flower buds of Daphne genkwa Sieb. et Zucc. (known as Yuan Hua in Traditional Chinese Medicine - TCM), has been utilized for centuries in East Asia for its potent therapeutic properties. This technical guide provides an in-depth exploration of the early discovery and history of Yuanhuacine, bridging the gap between its traditional applications and its emergence as a molecule of significant scientific interest. We will delve into the historical context of its use in TCM, the traditional processing methods designed to modulate its activity, the seminal experiments that led to its isolation, and the initial understanding of its pharmacological effects.

Traditional Use of Yuan Hua in Chinese Medicine

The use of Yuan Hua is first documented in the Shennong Ben Cao Jing (The Divine Farmer's Materia Medica), one of the earliest and most influential texts in TCM. In the framework of traditional Chinese medicine, Yuan Hua is characterized by its pungent, bitter, and warm properties, and is considered to be slightly toxic.[2] It is primarily associated with the Lung, Kidney, and Large Intestine meridians.[2]

The primary traditional functions of Yuan Hua are to expel water and phlegm, and to kill parasites.[2] This translated to its use in treating conditions such as severe edema (fluid retention), pleural effusion (fluid in the chest), ascites (fluid in the abdomen), and persistent cough with profuse sputum.[2] Topically, it was applied as a poultice to treat parasitic skin conditions like ringworm.

Traditional Processing: The Role of Vinegar

A critical aspect of the traditional use of Yuan Hua is its processing with vinegar. Raw Yuan Hua is considered to be more toxic, and this traditional pharmaceutical practice was developed to mitigate its harsh properties while preserving its therapeutic effects. The flower buds are typically stir-fried with vinegar until they are crisp. This process was empirically found to reduce the toxicity and moderate the purgative action of the herb.

Modern scientific analysis has begun to elucidate the chemical changes that occur during this process. Studies have shown that vinegar processing can alter the chemical profile of the herb, notably by decreasing the bioavailability of Yuanhuacine and another toxic diterpenoid, genkwadaphnin, while simultaneously increasing the bioavailability of less toxic, and also bioactive, flavonoid constituents such as genkwanin, 3'-hydroxygenkwanin, apigenin, and luteolin. This modulation of the chemical profile provides a scientific rationale for the traditional practice of using vinegar to enhance the safety and efficacy of Yuan Hua.

Traditional Formulas: Shi Zao Tang

Yuan Hua was rarely used as a single herb in TCM due to its potency and potential for toxicity. It was most famously incorporated into the classical formula Shi Zao Tang (Ten Jujube Decoction), which first appeared in the Shang Han Lun (Treatise on Cold Damage), a foundational text of TCM written around 220 AD.

Shi Zao Tang is a powerful formula designed to drive out congested fluids from the chest and abdomen. It consists of three potent herbs:

-

Gan Sui (Euphorbiae kansui Radix)

-

Da Ji (Euphorbiae pekinensis Radix)

-

Yuan Hua (Daphne genkwa Flos)

These three herbs were combined in equal amounts and administered with a decoction of ten jujubes (Da Zao or Ziziphus jujuba Fructus). The jujubes serve to moderate the harshness of the other ingredients and protect the stomach. The typical dosage of the powdered herbs was low, starting at 0.5-1 gram. This formula exemplifies the sophisticated understanding of polyherbal formulations in TCM, where ingredients are combined to enhance therapeutic effects while mitigating side effects.

The Scientific Discovery of Yuanhuacine

The transition of Yuan Hua from a traditional remedy to a source of a specific bioactive molecule began in the mid-20th century with the broader scientific investigation of traditional Chinese medicines.

Initial Isolation and Characterization (1977)

In 1977, a team of researchers at the Shanghai Institute of Materia Medica published the first account of the isolation and structural elucidation of Yuanhuacine from the roots of Daphne genkwa. While the full experimental details from the original publication are not widely available in English, subsequent reviews and publications have provided insights into the general approach.

The isolation process would have involved the extraction of the plant material with an organic solvent, followed by a series of chromatographic techniques to separate the complex mixture of compounds. Given the chemical properties of Yuanhuacine, this likely involved partitioning between solvents of varying polarity and column chromatography using adsorbents like silica (B1680970) gel. The structure of the isolated compound was then determined using spectroscopic methods, which at the time would have included UV-Vis spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and the nascent techniques of Nuclear Magnetic Resonance (NMR) spectroscopy.

The initial yield reported from this groundbreaking work was 82 mg of pure Yuanhuacine from 9 kg of dried Daphne genkwa flowers, highlighting the compound's relatively low abundance in the plant material.

Early Pharmacological Investigations

Following its isolation, Yuanhuacine became the subject of pharmacological studies to understand its biological activities and potential therapeutic applications.

Early Focus on Anti-Fertility and Anti-Leukemic Effects

Early research in the late 1970s and 1980s was heavily influenced by the traditional uses of Yuan Hua and the screening of natural products for anti-cancer activity. Two primary areas of investigation emerged:

-

Anti-Fertility Effects: Traditional texts sometimes alluded to the abortifacient properties of Yuan Hua. Early scientific studies confirmed this, and for a period in the 1970s and 1980s, preparations of Yuan Hua and isolated compounds, including Yuanhuacine, were investigated and used in China to induce mid-term abortions. This line of research, while no longer pursued, was a significant part of the early scientific history of this compound.

-

Anti-Leukemic and Anti-Tumor Activity: In the global search for novel cancer chemotherapeutics from natural sources, Yuanhuacine was identified as having anti-leukemic properties. Early studies characterized it as an inhibitor of DNA synthesis. This was a common approach in that era to identify cytotoxic compounds that could potentially be developed into anti-cancer drugs.

Early Understanding of the Mechanism of Action

The initial understanding of Yuanhuacine's mechanism of action was, by today's standards, quite general. Its ability to inhibit DNA synthesis was a key finding, placing it in a broad category of cytotoxic agents. More recent and sophisticated research has revealed a more nuanced mechanism involving the activation of Protein Kinase C (PKC) and the modulation of various signaling pathways, including the AMPK/mTOR and p38 MAPK pathways, leading to G2/M cell cycle arrest. However, it is crucial to note that this detailed understanding of its effects on specific signaling cascades was not part of the early research in the years immediately following its discovery. The primary focus was on its observable biological effects, such as cytotoxicity and anti-fertility actions.

Quantitative Data and Experimental Protocols

This section summarizes the available quantitative data from the early discovery and traditional use of Yuanhuacine and provides an overview of the methodologies for key experiments.

Data Presentation

| Parameter | Value/Description | Source |

| Traditional Dosage (Yuan Hua) | 1.5 - 3 grams of dried, processed flower buds in decoction or powder. | |

| Shi Zao Tang Dosage | 0.5 - 1 gram of the powdered herbal mixture. | |

| Initial Isolation Yield (1977) | 82 mg of Yuanhuacine from 9 kg of dried Daphne genkwa flowers. |

Experimental Protocols

Traditional Vinegar Processing of Yuan Hua (General Protocol)

-

Objective: To reduce the toxicity and moderate the purgative effects of raw Yuan Hua.

-

Materials: Dried flower buds of Daphne genkwa, rice vinegar.

-

Procedure:

-

The dried flower buds are cleaned to remove impurities.

-

A specified amount of rice vinegar is added to the herbs, ensuring they are thoroughly moistened. The exact ratio of vinegar to herbs can vary, but the goal is absorption without excess liquid.

-

The mixture is then stir-fried in a heated wok.

-

The stir-frying continues until the flower buds become crisp and develop a slightly aromatic, vinegary scent.

-

The processed herbs are then cooled and stored for use.

-

Conceptual Workflow for the First Isolation of Yuanhuacine (1977)

-

Objective: To isolate and purify Yuanhuacine from Daphne genkwa.

-

Starting Material: Dried and powdered roots or flower buds of Daphne genkwa.

-

Methodology:

-

Extraction: The plant material is extracted with a suitable organic solvent (e.g., ethanol, methanol, or a solvent of intermediate polarity like ethyl acetate) to obtain a crude extract.

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning between immiscible solvents (e.g., water and ethyl acetate, or hexane (B92381) and methanol) to separate compounds based on their polarity.

-

Column Chromatography: The fraction enriched with Yuanhuacine is further purified using column chromatography. A stationary phase like silica gel is used, and the compounds are eluted with a gradient of solvents of increasing polarity.

-

Further Purification: Fractions containing Yuanhuacine are collected and may be subjected to further chromatographic steps, such as preparative Thin Layer Chromatography (TLC) or recrystallization, to obtain the pure compound.

-

Structural Elucidation: The structure of the pure compound is determined using spectroscopic techniques (UV, IR, MS, NMR).

-

Visualizations

Caption: Workflow of traditional Yuan Hua processing.

Caption: Conceptual workflow for Yuanhuacine isolation.

Caption: Early understanding of Yuanhuacine's action.

Conclusion

The story of Yuanhuacine is a compelling example of the journey of a therapeutic agent from ancient traditional medicine to modern scientific inquiry. The empirical knowledge of TCM, developed over centuries, provided the foundation for the discovery of this potent molecule. The traditional practices of processing with vinegar and inclusion in complex formulas like Shi Zao Tang highlight a sophisticated, albeit pre-scientific, understanding of pharmacology and toxicology. The isolation of Yuanhuacine in 1977 opened a new chapter, allowing for its detailed chemical and biological characterization. The early pharmacological studies, focusing on its anti-fertility and anti-leukemic properties, have paved the way for the more recent and detailed investigations into its mechanisms of action at the molecular level. For researchers and drug development professionals, the history of Yuanhuacine serves as a powerful reminder of the rich repository of potential therapeutic agents that resides within traditional medicine, waiting to be explored through the lens of modern science.

References

Molecular Targets of Yuanhuacine in Cancer Cells: A Technical Guide

Executive Summary: Yuanhuacine (B1233473), a daphnane (B1241135) diterpenoid isolated from the flower buds of Daphne genkwa, has emerged as a potent anti-neoplastic agent with a complex, multi-targeted mechanism of action. This document provides a comprehensive technical overview of the molecular targets of yuanhuacine in various cancer cell types, intended for researchers, scientists, and drug development professionals. Yuanhuacine exerts its anticancer effects by modulating several critical signaling pathways, including the activation of Protein Kinase C (PKC), activation of AMP-activated protein kinase (AMPK) leading to mTORC2 inhibition, and suppression of the JAK/STAT3 pathway. These interactions culminate in potent cytotoxicity, cell cycle arrest, and apoptosis in a range of cancer models. This guide synthesizes the current understanding of these mechanisms, presents quantitative bioactivity data, details key experimental protocols, and provides visual representations of the core signaling pathways.

Key Molecular Targets and Signaling Pathways

Yuanhuacine's efficacy stems from its ability to interact with multiple signaling nodes that are crucial for cancer cell proliferation, survival, and metabolism. The primary mechanisms identified to date involve the direct or indirect modulation of key protein kinases and transcription factors.

Protein Kinase C (PKC) Activation in Triple-Negative Breast Cancer (TNBC)

One of the most significant mechanisms of yuanhuacine is its ability to activate Protein Kinase C (PKC).[1][2] This activity is particularly pronounced and selective for the basal-like 2 (BL2) subtype of Triple-Negative Breast Cancer (TNBC).[1][3] The activation of PKC by yuanhuacine is fundamental to both its selective cytotoxicity against BL2 TNBC cells and its immunomodulatory effects, such as promoting the differentiation of monocytes.[1] Furthermore, this PKC-dependent mechanism triggers the NF-κB signaling pathway, leading to the expression of antitumor cytokines like IFNγ and IL-12.

References

- 1. Yuanhuacine Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Yuanhuacine Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Yuanhuacine: A Comprehensive Pharmacological Profile and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yuanhuacine, a daphnane-type diterpenoid extracted from the flower buds of Daphne genkwa, has emerged as a promising natural product with potent and diverse pharmacological activities. Primarily investigated for its anti-tumor effects, Yuanhuacine has demonstrated significant efficacy against a range of cancer cell lines and in vivo tumor models, including non-small cell lung cancer and triple-negative breast cancer.[1][2][3][4] Its mechanism of action is multifaceted, involving the modulation of several key signaling pathways, including protein kinase C (PKC) activation, inhibition of topoisomerase I, and regulation of the AMPK/mTOR and JAK1/STAT3 pathways.[1] This technical guide provides an in-depth overview of the pharmacological profile of Yuanhuacine, detailing its chemical properties, mechanism of action, pharmacokinetics, and key experimental findings. All quantitative data are summarized in structured tables, and detailed experimental protocols for pivotal studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of its complex biological activities.

Chemical Properties and Structure

Yuanhuacine (also known as Gnidilatidin or Odoracin) is a diterpene orthoester. Its chemical formula is C37H44O10.

| Property | Value | Source |

| Molecular Formula | C37H44O10 | |

| CAS Number | 60195-70-2 | |

| Synonyms | Gnidilatidin, Odoracin, YHL-14 | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Pharmacological Profile

Mechanism of Action

Yuanhuacine exerts its biological effects through multiple mechanisms:

-

Protein Kinase C (PKC) Activation: A primary mechanism of action is the activation of Protein Kinase C. This has been identified as a novel target for the treatment of the basal-like 2 (BL2) subtype of triple-negative breast cancer (TNBC), where Yuanhuacine shows high selectivity and potency.

-

Topoisomerase I Inhibition: Yuanhuacine has been reported to function as a topoisomerase I inhibitor, contributing to its anticancer effects.

-

AMPK/mTOR Pathway Regulation: In non-small cell lung cancer (NSCLC) cells, Yuanhuacine activates the AMP-activated protein kinase (AMPK) signaling pathway and suppresses the mTORC2-mediated downstream signaling pathway. This leads to the inhibition of cell growth and actin cytoskeleton organization.

-

JAK1/STAT3 Pathway Inhibition: Yuanhuacine has been shown to reduce IL-6 production by inhibiting the activation of Janus kinase 1 (JAK1) and signal transducer and activator of transcription 3 (STAT3) in macrophages. This suggests its potential in treating inflammatory conditions.

-

Cell Cycle Arrest: Yuanhuacine induces G2/M phase cell cycle arrest in cancer cells. This is associated with the upregulation of p21 protein expression in a p53-independent manner, mediated by the stabilization of the Sp1 protein.

Pharmacodynamics

Yuanhuacine exhibits potent cytotoxic and anti-proliferative activity against a variety of cancer cell lines.

| Cell Line | Cancer Type | IC50 | Source |

| H1993 | Non-Small Cell Lung Cancer | 0.009 µM | |

| A549 | Non-Small Cell Lung Cancer | 0.03 µM | |

| H358 | Non-Small Cell Lung Cancer | 16.5 µM | |

| H460 | Non-Small Cell Lung Cancer | 6.2 µM | |

| Calu-1 | Non-Small Cell Lung Cancer | 4.1 µM | |

| H1299 | Non-Small Cell Lung Cancer | 4.0 µM | |

| UMUC3 | Bladder Cancer | 1.89 µM | |

| HCT116 | Colorectal Cancer | 14.28 µM | |

| HCC1806 | Triple-Negative Breast Cancer (BL2) | 1.6 nM | |

| MDA-MB-231 | Triple-Negative Breast Cancer (Mesenchymal) | > 3 µM |

Pharmacokinetics

Pharmacokinetic studies have been conducted in both rats and rabbits.

Table 2.1: Pharmacokinetic Parameters of Yuanhuacine in Rabbit (Intravenous Administration)

| Parameter | Value | Source |

| Elimination Half-life (t1/2β) | 11.1 h | |

| Total Clearance (CLtot) | 5.91 ml min−1 kg−1 | |

| Steady State Volume of Distribution (Vdss) | 4.59 l kg−1 |

Table 2.2: Pharmacokinetic Parameters of Yuanhuacine in Rat

| Parameter | Route | Value | Source |

| Absolute Oral Bioavailability | Oral | 1.14% | |

| Time to Maximum Plasma Concentration (Tmax) | Oral | 2 h | |

| Maximum Plasma Concentration (Cmax) | Oral | 28.21 ± 2.79 ng/ml | |

| Elimination Half-life (t1/2) | Intravenous | 9.64 ± 1.53 h | |

| Apparent Volume of Distribution (Vd) | Intravenous | 26.07 ± 6.45 L/kg | |

| Apparent Volume of Distribution (Vd) | Intragastric | 21.83 ± 3.54 L/kg |

Metabolism studies in rats have identified oxidation and glucuronidation as the main metabolic pathways, with seven metabolites detected. In rabbits, the primary metabolites result from the cleavage of the ortho-ester group and the aromatic ester bond.

Key Experimental Protocols

Cell Proliferation Assay (SRB Assay)

-

Objective: To determine the growth-inhibitory effects of Yuanhuacine on cancer cells.

-

Methodology:

-

Cells (e.g., H1993 NSCLC cells) are plated in 96-well plates at a density of 5 x 10^4 cells/well.

-

Cells are treated with various concentrations of Yuanhuacine for a specified duration (e.g., 72 hours).

-

After incubation, the cell proliferation is determined using the Sulforhodamine B (SRB) assay.

-

The combination effect with other drugs can be evaluated by calculating the combination index (CI).

-

Cell Cycle Analysis

-

Objective: To investigate the effect of Yuanhuacine on the cell cycle distribution of cancer cells.

-

Methodology:

-

Cancer cells (e.g., T24T and HCT116) are treated with Yuanhuacine (e.g., 2 µM) for a specific time (e.g., 12 hours).

-

Cells are harvested, washed with PBS, and fixed in 70% ethanol.

-

Fixed cells are treated with RNase A and stained with propidium (B1200493) iodide (PI).

-

The cell cycle distribution is analyzed by flow cytometry.

-

Western Blot Analysis for Signaling Pathway Proteins

-

Objective: To determine the effect of Yuanhuacine on the expression and phosphorylation of key signaling proteins.

-

Methodology:

-

Cells are treated with Yuanhuacine at desired concentrations and time points.

-

Cell lysates are prepared, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-AMPKα, AMPKα, p-mTOR, mTOR, p-Akt, Akt, p-PKCα, PKCα).

-

After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Tumor Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of Yuanhuacine in a living organism.

-

Methodology:

-

Human cancer cells (e.g., H1993) are injected subcutaneously into the flanks of nude mice.

-

When tumors reach a palpable size, mice are randomly assigned to treatment and control groups.

-

Yuanhuacine is administered to the treatment group (e.g., 0.5-1 mg/kg, orally, once daily) for a specified period (e.g., 21 days).

-

Tumor volume and body weight are measured regularly.

-

At the end of the experiment, tumors are excised and weighed.

-

Signaling Pathways and Visualizations

Yuanhuacine's Anti-Cancer Signaling Cascade in NSCLC

Caption: Yuanhuacine activates AMPK, which inhibits mTORC2 and downstream signaling, leading to reduced tumor growth.

Yuanhuacine's Induction of p21 Expression

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-Tumor Activity of Yuanhuacine by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Tumor Activity of Yuanhuacine by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Tumor Activity of Yuanhuacine by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]

Literature review on the anti-inflammatory effects of Yuanhuacine.

An In-depth Technical Review on the Anti-inflammatory Effects of Yuanhuacine (B1233473)

Introduction

Yuanhuacine (YC), a daphnane-type diterpenoid isolated from the dried flower buds of Daphne genkwa Sieb. et Zucc. (Genkwa Flos), is a compound with a rich history in traditional Chinese medicine for treating various inflammatory conditions, including arthritis.[1] In recent years, scientific investigation has delved into the molecular mechanisms underlying its potent biological activities, which span anti-inflammatory, anti-viral, and anti-cancer effects.[2][3] This technical guide provides a comprehensive literature review of the anti-inflammatory properties of Yuanhuacine, targeting researchers, scientists, and professionals in drug development. It synthesizes current knowledge on its mechanisms of action, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the complex signaling pathways it modulates.

Mechanisms of Action: Modulation of Key Inflammatory Signaling Pathways

Yuanhuacine exerts its anti-inflammatory effects by modulating several critical intracellular signaling pathways. The primary pathways implicated are the NF-κB, JAK/STAT, and Protein Kinase C (PKC) signaling cascades.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including cytokines and chemokines. Yuanhuacine has been shown to activate NF-κB-mediated transcription, leading to the expression of antitumor cytokines such as Interferon-gamma (IFNγ) and Interleukin-12 (IL-12).[4][5] This activity is dependent on Protein Kinase C (PKC) activation. Studies using pharmacological inhibitors of the NF-κB pathway have confirmed that the induction of these cytokines by Yuanhuacine is attenuated when the pathway is blocked.

JAK/STAT Signaling Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is crucial for transmitting signals from cytokines and growth factors to the nucleus, thereby influencing inflammation and immunity. Yuanhuacine has demonstrated a significant regulatory role in this pathway. In studies involving lipopolysaccharide (LPS)-stimulated macrophages, Yuanhuacine treatment effectively suppressed the production of the pro-inflammatory cytokine Interleukin-6 (IL-6). This effect is achieved by inhibiting the activation (phosphorylation) of JAK1 and its downstream target, STAT3. Furthermore, Yuanhuacine has been reported to inhibit the expression of IL-10, a cytokine also mediated by STAT3.

Protein Kinase C (PKC) Pathway

PKC represents a family of kinases that are central to various cellular processes, including inflammation. Activation of PKC is a critical event in the mechanism of action of Yuanhuacine. Its ability to induce the differentiation of monocytic cells and promote an antitumor cytokine profile is dependent on PKC activation. This suggests that PKC acts as a primary upstream regulator, initiating downstream signaling events, including the activation of the NF-κB pathway, which collectively contribute to Yuanhuacine's immunomodulatory effects.

Quantitative Data on Anti-inflammatory and Immunomodulatory Effects

The biological effects of Yuanhuacine have been quantified in numerous in vitro and in vivo studies. The tables below summarize key findings.

Table 1: In Vitro Effects of Yuanhuacine

| Cell Line | Treatment | Concentration | Duration | Observed Effect | Reference |

| THP-1 (Human Monocytes) | Yuanhuacine | 2 nM | 24 h | Increased mRNA expression of IFNγ and IL-12. | |

| THP-1 (Human Monocytes) | Yuanhuacine | 2 nM | 24 h | Downregulated mRNA expression of IL-10. | |

| THP-1 (LPS-stimulated) | Yuanhuacine | < 1 µM | - | Reduced IL-6 production. | |

| H1993 (NSCLC) | Yuanhuacine | - | 72 h | IC₅₀ value of 9 nM for growth inhibition. |

Table 2: In Vivo Effects of Yuanhuacine

| Animal Model | Dosage | Administration | Duration | Outcome | Reference |

| Mice with HCC1806 TNBC Xenografts | 0.7–1 mg/kg | Intraperitoneal | 12 days | Reduced tumor growth more efficiently than paclitaxel. | |

| Mice with Lewis Lung Carcinoma | 0.1 and 0.5 mg/kg | Intraperitoneal | - | Reduced tumor growth by 48% and 63%, respectively. | |

| Mice with LPS-induced Acute Kidney Injury | - | - | - | Alleviated tubular damage and inhibited IL-6 expression. |

Note: Significant toxicity, including weight loss and mortality, has been observed in mice at doses of 1 mg/kg, highlighting a narrow therapeutic index.

Experimental Protocols and Methodologies

The investigation of Yuanhuacine's anti-inflammatory properties relies on a range of established molecular and cellular biology techniques.

In Vitro Assays

-

Cell Culture: Human monocytic cell lines (THP-1) and murine macrophage cell lines (RAW 264.7) are commonly used. Cells are cultured in standard media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics.

-

Inflammatory Stimulation: To mimic an inflammatory state, cells are often stimulated with Lipopolysaccharide (LPS), a component of gram-negative bacteria.

-

Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure changes in the mRNA levels of target genes, such as cytokines (IL-6, IL-12, IFNγ, IL-10). Total RNA is extracted from treated and untreated cells, reverse-transcribed into cDNA, and then amplified using gene-specific primers with a fluorescent dye (e.g., SYBR Green). The 2-ΔΔCt method is typically used for relative quantification.

-

Western Blot Analysis: This method quantifies the expression levels of specific proteins and their phosphorylation status (activation). Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., p-JAK1, p-STAT3, IκBα) and corresponding loading controls (e.g., GAPDH, β-actin).

-

Cell Viability Assays: Assays like the Sulforhodamine B (SRB) or MTT assay are employed to determine the cytotoxic effects of Yuanhuacine on different cell lines and to calculate IC₅₀ values.

In Vivo Models

-

Tumor Xenograft Models: To assess anti-cancer and immunomodulatory effects, human cancer cells (e.g., HCC1806) are subcutaneously injected into immunocompromised mice (e.g., athymic nude mice). Once tumors are established, mice are treated with Yuanhuacine (typically via intraperitoneal injection), and tumor volume and animal weight are monitored over time.

-

LPS-Induced Inflammation Models: Acute inflammation can be induced in mice by intraperitoneal injection of LPS. This model is used to study conditions like acute kidney injury (AKI). Yuanhuacine is administered to evaluate its ability to mitigate inflammatory damage, which is assessed through histopathology and measurement of serum biomarkers.

Conclusion and Future Directions

Yuanhuacine is a potent natural product with significant anti-inflammatory and immunomodulatory properties. Its mechanism of action is multifaceted, involving the targeted modulation of the NF-κB, JAK/STAT, and PKC signaling pathways. This activity results in a complex regulation of cytokine production, characterized by the suppression of key pro-inflammatory mediators like IL-6 and the induction of antitumor cytokines such as IFNγ and IL-12. While its efficacy in preclinical models is promising, the significant in vivo toxicity of Yuanhuacine presents a major hurdle for its clinical development.

Future research should focus on elucidating the precise molecular targets of Yuanhuacine to better understand its dual role in inflammation and immunity. Structure-activity relationship (SAR) studies could guide the synthesis of analogues with an improved therapeutic index, separating the desired anti-inflammatory effects from the dose-limiting toxicities. The development of novel drug delivery systems may also help to enhance efficacy and reduce systemic side effects, potentially unlocking the therapeutic potential of this compelling natural compound for inflammatory diseases and cancer immunotherapy.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological activities and clinical application of yuanhuacine [manu41.magtech.com.cn]

- 4. Yuanhuacine Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Chemical Structure and Activity of Yuanhuacine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, biological activities, and mechanisms of action of Yuanhuacine (B1233473) and its related analogs. Yuanhuacine is a daphnane-type diterpenoid isolated from the flower buds of Daphne genkwa Sieb. et Zucc., a plant used in traditional Chinese medicine.[1][2] Extensive research has highlighted its potent pharmacological activities, particularly in oncology, making it a compound of significant interest for drug discovery and development.[1]

Core Chemical Structure

Yuanhuacine and its analogs belong to the daphnane-type diterpenoids, a class of natural products characterized by a complex polycyclic skeleton.[2]

1.1 The Daphnane (B1241135) Skeleton The foundational structure of these compounds is a 5/7/6-tricyclic ring system.[3] A key feature for many, including Yuanhuacine, is an orthoester function, which has been shown to be crucial for certain biological activities, such as the inhibition of DNA topoisomerase I. The general structure consists of a tigliane (B1223011) backbone, which is common to other diterpene esters with potent biological activities.

1.2 Yuanhuacine Structure Yuanhuacine (also known as Gnidilatidin or YHL-14) is a diterpene orthoester.

-

Molecular Formula: C₃₇H₄₄O₁₀

-

Molecular Weight: 648.7 g/mol

-

Core Structure: It possesses the characteristic daphnane skeleton with specific substitutions that contribute to its bioactivity. The presence of an epoxide in the daphnane structure is considered an important pharmacophore.

1.3 The "YuanhuaXin" Family of Analogs A series of structurally related daphnane-type diterpenes have been isolated from Daphne genkwa. This family includes ten primary compounds: yuanhuacin (B1671983) (YC), yuanhuadin (B12375347) (YD), yuanhuafin (B1683527) (YF), yuanhuagin (YG), yuanhuahin (YH), yuanhuajin (YJ), yuanhualin (YL), yuanhuamin (YM), yuanhuapin (YP), and yuanhuatin (YT). These analogs are all 6-epoxy-daphnanes and primarily differ in the substitution patterns, particularly the long unsaturated alkyl side chain.

Quantitative Biological Activity

The potent biological effects of Yuanhuacine and its analogs have been quantified across numerous studies. The data below summarizes their activity in various cancer models.

Table 1: In Vitro Antiproliferative Activity of Yuanhuacine (YC)

| Cell Line | Cancer Type | IC₅₀ (μM) | Reference(s) |

|---|---|---|---|

| H1993 | Non-Small Cell Lung Cancer | 0.009 | |

| A549 | Non-Small Cell Lung Cancer | 0.03 | |

| Calu-1 | Lung Cancer | 4.1 | |

| H1299 | Lung Cancer | 4.0 | |

| H460 | Lung Cancer | 6.2 | |

| H358 | Lung Cancer | 16.5 | |

| T24T | Bladder Cancer | 1.8 | |

| UMUC3 | Bladder Cancer | 1.89 | |

| HCT116 | Colon Cancer | 14.3 | |

| HCC1806 | Triple Negative Breast Cancer (BL2) | ~0.001-0.01 |

| HCC70 | Triple Negative Breast Cancer (BL2) | ~0.001-0.01 | |

Table 2: In Vitro Activity of Yuanhuacine Analogs

| Compound | Cell Line | Cancer Type | IC₅₀ (μM) | Reference(s) |

|---|---|---|---|---|

| Yuanhuagin (YG) | H358 | Lung Cancer | 0.3 | |

| Yuanhualin (YL) | H358 | Lung Cancer | 4.7 | |

| Yuanhuahin (YH) | H358 | Lung Cancer | 9.0 |

| Yuanhuapin (YP) | K562 | Leukemia | 0.007 | |

Table 3: In Vivo Antitumor Efficacy

| Compound | Animal Model | Dose & Route | Tumor Growth Inhibition | Reference(s) |

|---|---|---|---|---|

| Yuanhuacine (YC) | Lewis Lung Carcinoma (Mice) | 0.1 mg/kg (ip) | 48% | |

| Yuanhuacine (YC) | Lewis Lung Carcinoma (Mice) | 0.5 mg/kg (ip) | 63% | |

| Yuanhuacine (YC) | H1993 Xenograft (Mice) | 0.5 - 1 mg/kg (oral) | 33.4% - 38.8% |

| Yuanhuadin (YD) | A549 Xenograft (Mice) | 0.5 mg/kg (oral) | Significant reduction | |

Mechanisms of Action & Signaling Pathways

Yuanhuacine exerts its anticancer effects through a multi-targeted mechanism, modulating several key cellular signaling pathways.

3.1 Primary Molecular Targets The primary molecular target for Yuanhuacine is believed to be Protein Kinase C (PKC) . Its mechanism of action for both its selective cytotoxicity against cancer cells and its immunogenic potential depends on PKC activation. Additionally, Yuanhuacine has been identified as a DNA-damaging agent and an inhibitor of DNA topoisomerase I , contributing to its broad anti-tumor activity.

3.2 Modulation of Signaling Pathways Yuanhuacine's interaction with its primary targets triggers a cascade of downstream effects:

-

Cell Cycle Arrest: It induces G2/M phase arrest in cancer cells by upregulating the expression of the p21 protein, a key cell cycle inhibitor. This upregulation occurs through an p53-independent mechanism.

-

AMPK/mTOR Pathway: Yuanhuacine activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism. Activated AMPK then suppresses the mTORC2 signaling complex, leading to the deactivation of downstream effectors like Akt, PKCα, and Rac1, which are crucial for cell proliferation and migration.

-

Anti-Inflammatory Effects: In addition to its anticancer properties, Yuanhuacine demonstrates anti-inflammatory activity by inhibiting the JAK1/STAT3 pathway, which reduces the production of pro-inflammatory cytokines like IL-6.

Key Experimental Methodologies

The characterization of Yuanhuacine's activity involves standard preclinical assays. Below are generalized protocols representative of the methodologies cited in the literature.

4.1 Protocol: In Vitro Cell Proliferation Assay (SRB Assay) This protocol outlines a typical method for determining the IC₅₀ values of Yuanhuacine against adherent cancer cell lines.

-

Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare serial dilutions of Yuanhuacine in culture medium. Replace the existing medium with the drug-containing medium and incubate for 48-72 hours.

-

Cell Fixation: Discard the drug-containing medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates five times with water and air dry. Stain the cells with 0.4% sulforhodamine B (SRB) solution for 30 minutes at room temperature.

-

Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.

-

Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls and determine the IC₅₀ value using non-linear regression analysis.

4.2 Protocol: In Vivo Xenograft Tumor Model This protocol describes a general workflow for evaluating the antitumor efficacy of Yuanhuacine in an animal model.

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., H1993) into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize mice into control and treatment groups. Administer Yuanhuacine (e.g., 0.5-1 mg/kg) or vehicle control daily via oral gavage for a specified period (e.g., 21 days).

-

Monitoring: Monitor tumor volume and body weight every 2-3 days. Tumor volume is often calculated using the formula: (Length × Width²)/2.

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and compare the average tumor weight and volume between the treatment and control groups to determine efficacy. Tissues may be collected for further biomarker analysis (e.g., Ki-67, PCNA).

Conclusion

Yuanhuacine is a structurally complex daphnane diterpenoid with potent and well-documented anticancer and anti-inflammatory properties. Its unique chemical structure, centered on a 5/7/6-tricyclic ring system, allows it to modulate critical cellular pathways, including those governed by PKC and AMPK/mTOR. With significant efficacy demonstrated in both in vitro and in vivo models, particularly against non-small cell lung cancer and specific subtypes of triple-negative breast cancer, Yuanhuacine and its analogs represent promising lead compounds for the development of novel therapeutics. Further research into structure-activity relationships, synthetic accessibility, and safety profiles is warranted to fully realize their clinical potential.

References

Yuanhuacine: A Technical Guide to its Immunomodulatory Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Yuanhuacine, a daphnane-type diterpenoid, as a potential immunomodulatory agent. Drawing from preclinical research, this document outlines its mechanism of action, impact on key signaling pathways, and detailed experimental methodologies used to elucidate its effects.

Introduction

Yuanhuacine, isolated from the flower buds of Daphne genkwa, has demonstrated significant biological activity, including potent antitumor effects.[1] Beyond its direct cytotoxic properties, emerging evidence highlights its capacity to modulate the immune system, suggesting a dual role in cancer therapy and the management of inflammatory conditions.[2][3] This guide synthesizes the current understanding of Yuanhuacine's immunomodulatory profile to inform further research and development.

Mechanism of Action and Signaling Pathways

Yuanhuacine's immunomodulatory effects are primarily attributed to its activation of Protein Kinase C (PKC).[2][4] This activation serves as a critical upstream event, initiating a cascade of downstream signaling that ultimately dictates the cellular response. Two key pathways have been identified as central to Yuanhuacine's immunomodulatory action: the NF-κB and JAK/STAT pathways.

Activation of the PKC-NF-κB Signaling Axis

Yuanhuacine has been shown to promote the expression of pro-inflammatory and antitumor cytokines through the activation of the NF-κB signaling pathway. In immune cells such as natural killer cells and monocytes, Yuanhuacine treatment leads to the activation of NF-κB-mediated transcription. This results in the increased expression of cytokines like interferon-gamma (IFNγ) and interleukin-12 (B1171171) (IL-12), which are crucial for antitumor immunity. Conversely, it has been observed to downregulate the expression of the immunosuppressive cytokine IL-10.

Inhibition of the JAK1/STAT3 Signaling Pathway

In contrast to its activating role in the NF-κB pathway, Yuanhuacine has been found to inhibit the JAK1/STAT3 signaling pathway. This has been particularly noted in the context of inflammation induced by lipopolysaccharide (LPS). Yuanhuacine treatment effectively reduces the production of the pro-inflammatory cytokine IL-6 by inhibiting the activation of JAK1 and the subsequent phosphorylation of STAT3. This inhibitory effect on JAK1/STAT3 signaling suggests a potential therapeutic role for Yuanhuacine in inflammatory conditions characterized by excessive IL-6 production.

Quantitative Data on Immunomodulatory Effects

The immunomodulatory effects of Yuanhuacine have been quantified in various studies. The following table summarizes key findings on its impact on cytokine expression.

| Cell Line | Treatment | Cytokine | Effect | Reference |

| THP-1 (human monocytic) | 2 nM Yuanhuacine for 24h | IFNγ mRNA | Increased expression | |

| THP-1 (human monocytic) | 2 nM Yuanhuacine for 24h | IL-12 mRNA | Increased expression | |

| THP-1 (human monocytic) | 2 nM Yuanhuacine for 24h | IL-10 mRNA | Decreased expression | |

| RAW 264.7 (murine macrophage) | 2 nM Yuanhuacine for 24h | IL-12 mRNA | Increased expression | |

| THP-1 macrophages | LPS + Yuanhuacine | IL-6 | Reduced production |

Experimental Protocols

The following sections detail the methodologies employed in key experiments to characterize the immunomodulatory properties of Yuanhuacine.

In Vitro Immunomodulation Assays

4.1.1. Cell Culture and Differentiation

-

Cell Lines: Human monocytic THP-1 cells and murine macrophage-like RAW 264.7 cells are commonly used.

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

-

THP-1 Differentiation: THP-1 cells, which grow in suspension, are induced to differentiate into adherent macrophage-like cells upon treatment with Yuanhuacine. This phenotypic change serves as an initial screen for immunomodulatory activity.

4.1.2. Cytokine Expression Analysis (qPCR)

-

Treatment: Cells are seeded and treated with Yuanhuacine at specified concentrations (e.g., 2 nM) for a designated period (e.g., 24 hours). For pathway inhibition studies, cells are pre-treated with specific inhibitors such as TPCA-1 (1 µM) for NF-κB or Ro 31-8220 (1 µM) for PKC for 4 hours prior to Yuanhuacine treatment.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen), and cDNA is synthesized using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

Quantitative PCR (qPCR): qPCR is performed using a real-time PCR system with SYBR Green chemistry. Relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.

4.1.3. Cell Viability Assays

-

Sulforhodamine B (SRB) Assay: This assay is used to assess the antiproliferative and cytotoxic effects of Yuanhuacine on adherent cell lines. Cells are treated for 48 hours, fixed, stained with SRB, and the absorbance is measured to determine cell density.

In Vivo Antitumor and Anti-inflammatory Models

4.2.1. Xenograft Antitumor Studies

-

Animal Model: Female athymic nude mice (5-6 weeks old) are often used.

-

Tumor Implantation: Tumor fragments (e.g., HCC1806 triple-negative breast cancer) are implanted into the flanks of the mice.

-

Treatment: Once tumors reach a specific volume (e.g., 100 mm³), animals are randomized into treatment groups. Yuanhuacine is administered intraperitoneally (i.p.) at specified doses (e.g., 1 mg/kg).

-

Endpoint Analysis: Tumor volume is measured regularly, and at the end of the study, tumors are excised and weighed.

4.2.2. LPS-induced Acute Kidney Injury (AKI) Model

-

Animal Model: An in vivo AKI model is established by intraperitoneal administration of LPS.

-

Treatment: Yuanhuacine is administered to evaluate its protective effects against LPS-induced kidney damage.

-

Endpoint Analysis: Kidney tissue is collected for histological analysis to assess tubular damage and for molecular analysis (e.g., Western blot) to measure the expression of inflammatory markers like IL-6 and the phosphorylation status of JAK1 and STAT3.

Conclusion and Future Directions

Yuanhuacine presents a compelling profile as an immunomodulatory agent with the potential for therapeutic application in oncology and inflammatory diseases. Its ability to differentially regulate key signaling pathways, such as NF-κB and JAK/STAT, provides a mechanistic basis for its observed effects on cytokine production and immune cell function.

Future research should focus on:

-

In-depth Mechanistic Studies: Further elucidation of the downstream targets of the PKC-NF-κB and JAK/STAT pathways modulated by Yuanhuacine.

-

In Vivo Efficacy in Immunocompetent Models: Evaluating the antitumor effects of Yuanhuacine in animal models with a functional immune system to fully assess its immunomodulatory contributions.

-

Combination Therapies: Investigating the synergistic potential of Yuanhuacine with immune checkpoint inhibitors and other immunotherapies.

-

Toxicology and Safety Profiling: Comprehensive assessment of the safety and tolerability of Yuanhuacine to determine its therapeutic window.

This technical guide provides a solid foundation for researchers and drug development professionals to explore the promising immunomodulatory properties of Yuanhuacine. The detailed methodologies and summarized data offer a starting point for designing further preclinical studies to validate its therapeutic potential.

References

- 1. Yuanhuacin and Related Anti-Inflammatory and Anticancer Daphnane Diterpenes from Genkwa Flos—An Overview [mdpi.com]

- 2. Yuanhuacine Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Yuanhuacine in Non-Small Cell Lung Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals